

# Comparison Guide: Cross-Reactivity of BzATP with P2X1 and P2Y1 Receptors

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Compound of Interest					
Compound Name:	BzATP triethylammonium salt				
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This guide provides a detailed comparison of the pharmacological activity of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) at P2X1 and P2Y1 purinergic receptors. While BzATP is most famously recognized as a potent agonist for the P2X7 receptor, its significant cross-reactivity with other receptor subtypes, particularly P2X1 and P2Y1, necessitates a careful evaluation for researchers in pharmacology and drug development.[1][2] [3] This document summarizes key quantitative data, outlines common experimental protocols for assessment, and visualizes the distinct signaling pathways involved.

# **Data Presentation: BzATP Activity Profile**

The interaction of BzATP with P2X1 and P2Y1 receptors is markedly different. It acts as a highly potent agonist at P2X1, while its role at P2Y1 is more complex, with evidence suggesting it functions as an antagonist.[4][5] The following table summarizes the reported potency values.

Receptor	Ligand	Reported Activity	Potency (Value)	Potency (Molar)
P2X1	BzATP	Agonist / Partial Agonist	pEC <sub>50</sub> = 8.7	~2 nM
P2Y1	BzATP	Competitive Antagonist	Κ <sub>i</sub> = 2.5 - 4.7 μΜ	2.5 - 4.7 x 10 <sup>-6</sup> M

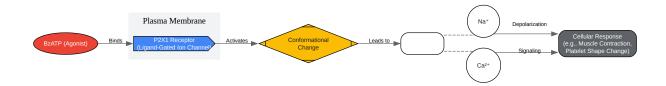


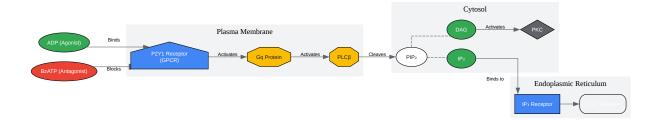
Data sourced from multiple references.[1][3][5][6][7][8]

Note on P2Y1 Activity: While some commercial datasheets refer to BzATP as a "partial agonist" at P2Y1 receptors[1][2][9], specific pharmacological studies have demonstrated that BzATP acts as a competitive antagonist, inhibiting ADP-induced intracellular calcium mobilization and platelet aggregation.[3][5] Researchers should consider this antagonistic action in experimental design.

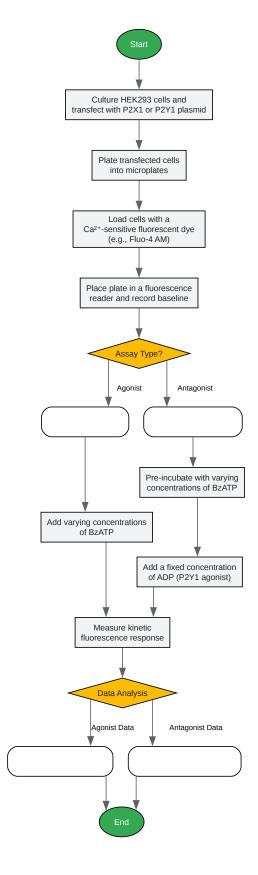
## **Signaling Pathway Diagrams**

The structural and functional differences between the P2X1 ion channel and the P2Y1 G-protein coupled receptor (GPCR) result in distinct downstream signaling cascades upon ligand interaction.









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